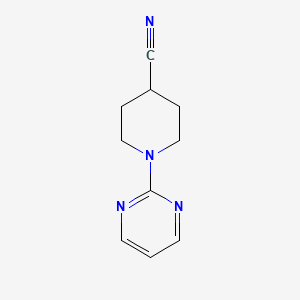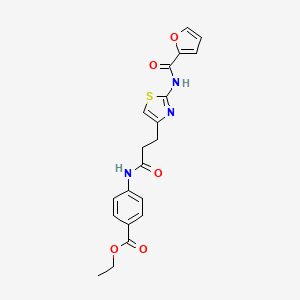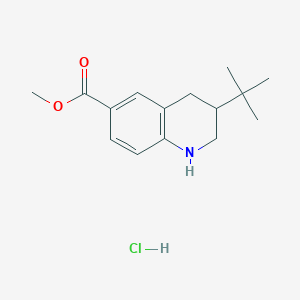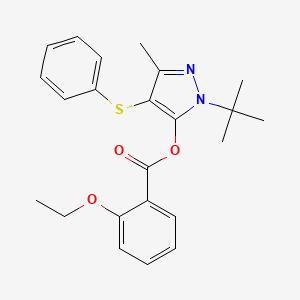
1-Pyrimidin-2-ylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Pyrimidin-2-ylpiperidine-4-carbonitrile” is a biochemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidin-2-yl group attached to a piperidine ring at the 4-position, with a carbonitrile group also attached at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.23 and a molecular formula of C10H12N4 .Wirkmechanismus
1-Pyrimidin-2-ylpiperidine-4-carbonitrile is a potent and selective inhibitor of the protein tyrosine kinase Src, which plays a significant role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of Src, this compound can disrupt signaling pathways that are necessary for cancer cell growth and survival. In neurodegenerative disorders, this compound can inhibit the activity of Src in the brain, which is believed to play a role in the development and progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In neurodegenerative disorders, this compound can reduce inflammation and oxidative stress, which are believed to contribute to the development and progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrimidin-2-ylpiperidine-4-carbonitrile has several advantages as a tool for scientific research. It is a potent and selective inhibitor of Src, which makes it a valuable tool for studying the role of Src in disease development and progression. However, this compound also has some limitations. It is not a clinically approved drug, and its effects in vivo may differ from those observed in vitro. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-Pyrimidin-2-ylpiperidine-4-carbonitrile. One potential area of study is the development of more potent and selective Src inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of Src in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new methods for synthesizing this compound may increase its availability and facilitate further research on its potential therapeutic applications.
Synthesemethoden
1-Pyrimidin-2-ylpiperidine-4-carbonitrile can be synthesized through a multi-step process, starting with the reaction of 2-chloropyrimidine with piperidine to form 2-piperidinylpyrimidine. This intermediate is then reacted with potassium cyanide to form 2-piperidinylpyrimidine-4-carbonitrile, which is finally converted to this compound through a reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-Pyrimidin-2-ylpiperidine-4-carbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting Src, which is overexpressed in many types of cancer. This compound has also been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of Src in the brain.
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWMSPCFDDXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid](/img/structure/B2899477.png)
![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)



![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2899483.png)



![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)



